C15 Ceramide-1-phosphate-d7

Catalog No.
S12885704
CAS No.
M.F
C33H69N2O6P
M. Wt
627.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C15 Ceramide-1-phosphate-d7

Product Name

C15 Ceramide-1-phosphate-d7

IUPAC Name

azanium;[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate

Molecular Formula

C33H69N2O6P

Molecular Weight

627.9 g/mol

InChI

InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2;

InChI Key

GXIXNMIIJBAQTF-QHKXSBLVSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+]

C15 Ceramide-1-phosphate-d7, also known as N-pentadecanoyl-ceramide-1-phosphate-d7, is a deuterium-labeled derivative of ceramide-1-phosphate. Its molecular formula is C33H62D7N2O6PC_{33}H_{62}D_7N_2O_6P, with a molecular weight of approximately 627.93 g/mol. This compound is characterized by the presence of a pentadecanoyl fatty acid chain and a sphingosine backbone that has been isotopically labeled with deuterium at specific positions, making it useful for various analytical applications, particularly in mass spectrometry. The compound is stable under standard laboratory conditions and is typically stored at -20°C to maintain its integrity .

, primarily involving phosphorylation and dephosphorylation processes. The phosphorylation of sphingosine by sphingosine kinases results in the formation of sphingosine 1-phosphate, a crucial signaling molecule involved in various cellular processes, including cell proliferation, survival, and migration . The reactions can be summarized as follows:

  • Phosphorylation:
    Sphingosine+ATPSphKSphingosine 1 phosphate+ADP\text{Sphingosine}+\text{ATP}\xrightarrow{\text{SphK}}\text{Sphingosine 1 phosphate}+\text{ADP}
  • Dephosphorylation:
    Sphingosine 1 phosphateS1P lyaseHexadecenal+Ethanolamine phosphate\text{Sphingosine 1 phosphate}\xrightarrow{\text{S1P lyase}}\text{Hexadecenal}+\text{Ethanolamine phosphate}

These reactions highlight the role of C15 Ceramide-1-phosphate-d7 in lipid signaling pathways and its potential impact on cellular functions.

C15 Ceramide-1-phosphate-d7 exhibits significant biological activity related to cell signaling and metabolism. It has been implicated in various cellular processes such as:

  • Cell Survival and Apoptosis: Ceramide-1-phosphate acts as a mediator of cell survival signals, promoting cell proliferation and inhibiting apoptosis under certain conditions .
  • Regulation of Inflammation: This compound can modulate inflammatory responses by influencing the activity of immune cells through its signaling pathways.
  • Role in Metabolic Disorders: Studies have shown that ceramide levels are associated with insulin resistance and metabolic syndrome, indicating that C15 Ceramide-1-phosphate-d7 may play a role in these conditions .

C15 Ceramide-1-phosphate-d7 can be synthesized using several methods, commonly involving the following steps:

  • Synthesis of Sphingosine Backbone: The initial step involves synthesizing the sphingosine backbone, which can be achieved through chemical synthesis or extraction from natural sources.
  • Acylation: The sphingosine is then acylated with pentadecanoic acid to form N-pentadecanoyl-sphingosine.
  • Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the sphingosine backbone to yield ceramide-1-phosphate.

Deuterium labeling can be introduced during the synthesis process to ensure specific isotopic enrichment, which aids in analytical detection methods such as mass spectrometry .

C15 Ceramide-1-phosphate-d7 has various applications in research and industry:

  • Analytical Chemistry: It serves as an internal standard for quantifying ceramides and related lipids in biological samples using mass spectrometry techniques.
  • Biological Research: Researchers utilize this compound to study lipid metabolism, signaling pathways, and their implications in diseases such as cancer and diabetes.
  • Pharmaceutical Development: Its unique properties make it a candidate for developing therapeutic agents targeting metabolic disorders and inflammatory diseases .

Interaction studies involving C15 Ceramide-1-phosphate-d7 focus on its role in lipid signaling pathways. Research indicates that this compound interacts with various proteins involved in cell signaling, including G-protein coupled receptors specific to sphingosine 1-phosphate. These interactions can influence cellular responses such as migration, differentiation, and apoptosis . Furthermore, studies have demonstrated that alterations in ceramide levels can affect insulin sensitivity and metabolic health.

C15 Ceramide-1-phosphate-d7 shares structural similarities with several other ceramides and phospholipids. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
C8 Ceramide-1-phosphateShort-chain ceramideInvolved in apoptosis regulation
C12 Ceramide-1-phosphateMedium-chain ceramideAssociated with skin barrier function
C18 CeramideLong-chain sphingolipidCommonly found in mammalian cells
C16 CeramideLong-chain sphingolipidPlays a role in membrane structure

C15 Ceramide-1-phosphate-d7's unique long-chain fatty acid composition combined with deuterium labeling distinguishes it from other similar compounds, making it particularly valuable for metabolic studies and lipidomic analyses .

Core Molecular Architecture

C15 Ceramide-1-phosphate-d7 features a sphingoid backbone (d18:1-d7) with a pentadecanoyl (15:0) acyl chain. The molecular formula is C₃₃H₆₂D₇N₂O₆P, with a monoisotopic mass of 627.93 g/mol. The ammonium salt form enhances solubility in polar solvents, as evidenced by its charge distribution across the phosphate head group and amide linkage.

The SMILES notation ([H][C@](/C=C/CCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(O)[C@@]([H])(NC(CCCCCCCCCCCCCC)=O)COP([O-])(O)=O.[NH4+]) reveals key structural features:

  • Δ⁴-double bond in the sphingoid base
  • Seven deuterium atoms at positions 16–18 of the sphingosine chain
  • Ammonium counterion stabilizing the phosphate group

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₃H₆₂D₇N₂O₆P
CAS Registry Number2315262-27-0
Exact Mass627.93 g/mol
XLogP3-AA8.9

Synthesis and Purity Standards

The compound is synthesized via ceramide kinase (CERK)-mediated phosphorylation of deuterated ceramide, followed by HPLC purification. Batch purity exceeds 99% as verified by thin-layer chromatography (TLC) and mass spectrometry. Nuclear magnetic resonance (NMR) confirms deuteration efficiency >98% at designated positions.

C15 Ceramide-1-phosphate-d7 (d18:1-d7/15:0), also known as N-pentadecanoyl-ceramide-1-phosphate-d7 (ammonium salt), is a deuterium-labeled derivative of ceramide-1-phosphate that serves as a valuable analytical standard in sphingolipid research [1] [2]. The synthesis of this compound can be approached through either enzymatic or chemical methods, each with distinct advantages and limitations.

Enzymatic Synthesis

Enzymatic synthesis of C15 Ceramide-1-phosphate-d7 primarily utilizes ceramide kinase (CerK), the only enzyme identified in mammalian cells capable of phosphorylating ceramides to generate ceramide-1-phosphate [12]. This approach mimics the natural biosynthetic pathway and offers high stereoselectivity and regioselectivity [5] [8].

The enzymatic pathway involves the following steps:

  • Production of deuterated sphingosine backbone (d18:1-d7)
  • N-acylation with pentadecanoic acid (C15:0) to form deuterated C15 ceramide
  • Phosphorylation of the primary hydroxyl group by ceramide kinase [5] [12]

Ceramide kinase requires divalent cations, particularly calcium ions, for optimal activity [12]. The enzyme demonstrates specificity for the ceramide substrate and catalyzes the transfer of a phosphate group from ATP to the C1 hydroxyl position of ceramide [12] [8]. Recent research has shown that glycerophospholipids, especially cardiolipin, can modulate ceramide kinase activity, affecting the formation of ceramide-1-phosphate in vitro and in cells [12].

Chemical Synthesis

Chemical synthesis offers greater scalability and potentially higher yields compared to enzymatic methods [6] [13]. The chemical approach to C15 Ceramide-1-phosphate-d7 synthesis typically follows a multi-step process:

  • Preparation of deuterated sphingosine backbone (d18:1-d7)
  • Protection of secondary hydroxyl groups
  • N-acylation with pentadecanoyl chloride or activated pentadecanoic acid
  • Phosphorylation of the primary hydroxyl group using phosphoramidite chemistry
  • Deprotection steps to yield the final product [6] [13]

The phosphorylation step often employs phosphoramidite reagents such as i-Pr₂NP(OMe)Cl, followed by oxidation with tert-butyl hydroperoxide (TBHP) to generate the phosphate group [13]. This approach allows for controlled regioselective phosphorylation of the primary hydroxyl group.

Synthesis ApproachAdvantagesLimitations
EnzymaticHigh stereoselectivity and regioselectivityLower scalability, enzyme availability and stability issues
Mild reaction conditionsRequires cofactors (ATP, divalent cations)
Environmentally friendlyLower yields for modified substrates
ChemicalHigher scalabilityMultiple protection/deprotection steps
Potentially higher yieldsHarsher reaction conditions
Greater flexibility for structural modificationsLower stereoselectivity without careful control

Both approaches have been successfully employed for the synthesis of ceramide-1-phosphate derivatives, with the choice depending on specific requirements for scale, purity, and stereochemical control [5] [8] [13].

Optimization of Deuterated Precursor Integration

The integration of deuterium labels into the sphingosine backbone of C15 Ceramide-1-phosphate-d7 is a critical aspect of its synthesis that requires careful optimization to ensure high isotopic purity and specific labeling patterns [7].

Deuterium Labeling Strategies

Several strategies have been developed for introducing deuterium labels into the sphingosine backbone:

  • Direct deuteration: Using deuterated reagents during sphingosine synthesis to incorporate deuterium atoms at specific positions [7] [10].
  • Metabolic labeling: Utilizing deuterated precursors such as L-serine (3,3)-D2 in cell culture systems to generate deuterated sphingolipid intermediates [10] [16].
  • Exchange reactions: Employing catalytic deuterium exchange reactions to introduce deuterium atoms at specific positions of pre-formed sphingosine derivatives [7] [13].

For C15 Ceramide-1-phosphate-d7, the deuterium atoms are typically incorporated at positions 16, 17, and 18 of the sphingoid base, resulting in seven deuterium atoms in the final structure [2] [9]. This specific labeling pattern provides a distinct mass shift that is valuable for mass spectrometric analysis [15].

Optimization Parameters

Several parameters require optimization to achieve efficient deuterated precursor integration:

  • Deuterium source selection: The choice between deuterated water (D₂O), deuterated reagents, or commercially available deuterated building blocks affects the efficiency and specificity of deuterium incorporation [10] [17].
  • Reaction conditions: Temperature, solvent systems, and catalyst selection significantly impact the deuterium incorporation rate and position specificity [13] [17].
  • Reaction time: Extended reaction times may be necessary to achieve high deuterium incorporation but can lead to side reactions or degradation of sensitive intermediates [13] [20].
  • Purification of deuterated intermediates: Efficient purification of deuterated precursors before subsequent reactions ensures high isotopic purity in the final product [15] [19].

Monitoring Deuterium Incorporation

Analytical techniques for monitoring deuterium incorporation include:

  • Mass spectrometry: Provides information on the number of deuterium atoms incorporated and their distribution in the molecule [15] [20].
  • Nuclear magnetic resonance (NMR) spectroscopy: Offers detailed information about the position of deuterium atoms in the molecular structure [17] [20].
  • Liquid chromatography: Helps assess the purity of deuterated intermediates and final products [15] [18].

Research has shown that optimizing the deuterium incorporation step is essential for producing C15 Ceramide-1-phosphate-d7 with high isotopic purity (>99%) and specific labeling patterns, which are critical for its application as an internal standard in quantitative mass spectrometry [1] [15].

Purification and Quality Control Protocols

The production of high-purity C15 Ceramide-1-phosphate-d7 requires robust purification and quality control protocols to ensure the compound meets stringent analytical standards [1] [15].

Purification Methods

Several purification techniques are employed to isolate C15 Ceramide-1-phosphate-d7 from reaction mixtures:

  • Column Chromatography: Silica gel chromatography using solvent systems such as chloroform/methanol in varying ratios (e.g., 6:1, then 3:1) is commonly used for initial purification [13] [15].

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using C18 columns provides high-resolution separation of ceramide-1-phosphate from related compounds [15] [19].

    • Mobile phase typically consists of methanol/water/formic acid mixtures with ammonium formate as an additive
    • Column temperature of 60-65°C enhances separation and reduces carryover between samples [15] [20]
  • Solid-Phase Extraction (SPE): Used for sample cleanup and concentration before final analysis [15] [19].

  • Recrystallization: For final purification to achieve high purity standards [13] [19].

Quality Control Parameters

Quality control of C15 Ceramide-1-phosphate-d7 involves assessment of several critical parameters:

  • Chemical Purity: Typically determined by HPLC and thin-layer chromatography (TLC), with acceptance criteria of >99% purity [1] [15].

  • Isotopic Purity: Mass spectrometry is used to confirm the incorporation of seven deuterium atoms and assess isotopic distribution [15] [20].

  • Structural Verification: Nuclear magnetic resonance (NMR) spectroscopy confirms the correct structural features, including the position of deuterium atoms [13] [17].

  • Chromatographic Behavior: Retention time comparison with non-deuterated standards ensures proper identification [15] [19].

Analytical Methods for Quality Control

The following analytical methods are commonly employed in quality control protocols:

  • HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry):

    • Multiple Reaction Monitoring (MRM) transitions specific for C15 Ceramide-1-phosphate-d7
    • Typical transitions include monitoring the precursor ion to product ion fragments containing the sphingoid backbone [15] [20]
  • TLC (Thin-Layer Chromatography):

    • Used for rapid assessment of purity
    • Typical acceptance criterion is >99% purity by TLC [1] [19]
  • NMR Spectroscopy:

    • ¹H and ³¹P NMR confirm the presence and position of functional groups
    • Deuterium NMR can verify the position of deuterium atoms [13] [17]
Quality Control ParameterAnalytical MethodAcceptance Criteria
Chemical PurityHPLC, TLC>99%
Isotopic PurityMass Spectrometry>99% deuterium incorporation at specified positions
Structural VerificationNMR SpectroscopyConsistent with expected structure
Chromatographic BehaviorHPLCRetention time consistent with reference standard

Research has shown that heating the chromatographic column to 60°C during analysis can eliminate carryover between samples and enhance signal strength by up to 2-fold, significantly improving the reliability of C15 Ceramide-1-phosphate-d7 analysis [15]. Additionally, proper neutralization of base-hydrolyzed lipid extracts is critical to prevent artifactual production of ceramide-1-phosphate from sphingomyelin during sample preparation [15].

Liquid Chromatography–High-Resolution Mass Spectrometry represents the gold standard analytical approach for detecting and quantifying C15 Ceramide-1-phosphate-d7 in biological matrices. This deuterated sphingolipid, with the molecular formula C33H62D7N2O6P and molecular weight of 627.93 g/mol, serves as a critical internal standard for ceramide-1-phosphate analysis in sphingolipidomics research [1] [2].

The LC-HRMS methodology provides exceptional mass accuracy and resolution capabilities essential for distinguishing C15 Ceramide-1-phosphate-d7 from endogenous ceramide-1-phosphate species and other isobaric interferences. High-resolution mass spectrometers, particularly Orbitrap-based systems, achieve mass resolution exceeding 70,000 full width at half maximum (FWHM) with mass accuracy better than 3 parts per million (ppm) [3] [4]. This analytical precision enables reliable identification and quantification of the compound even in complex biological matrices.

The chromatographic separation employs reverse-phase liquid chromatography using C18 columns with dimensions typically ranging from 2.1 × 50 mm to 2.1 × 150 mm with particle sizes of 1.7-5 μm [5] [6]. Mobile phase systems consist of aqueous solutions containing formic acid and ammonium acetate or ammonium bicarbonate (Mobile Phase A) paired with organic solvents such as acetonitrile/isopropanol mixtures (Mobile Phase B) [7] [8]. The gradient elution program typically starts with 60% organic phase, increasing to 97% over 8-12 minutes, providing optimal separation of sphingolipid classes [9].

Mass spectrometric detection utilizes both positive and negative electrospray ionization modes. In positive mode, C15 Ceramide-1-phosphate-d7 forms protonated molecular ions [M+H]+ at m/z 628.5, while in negative mode, it generates deprotonated ions [M-H]- at m/z 626.5 [10] [11]. The characteristic fragmentation pattern in positive mode produces a dominant fragment ion at m/z 264, corresponding to the dehydrated sphingoid base, while negative mode fragmentation yields m/z 79, representing the phosphate group (PO3-) [11].

Detection sensitivity for C15 Ceramide-1-phosphate-d7 reaches limits of detection (LOD) ranging from 0.1 to 1.0 pmol/mL in whole blood matrices and 0.5 to 2.0 pmol/mL in plasma samples [12] [13]. The linear dynamic range extends from 0.1 to 100 pmol/mL in whole blood and 0.5 to 100 pmol/mL in plasma, providing adequate coverage for physiological concentrations [9].

Table 1: Molecular and Chemical Properties of C15 Ceramide-1-phosphate-d7

PropertyValue
Molecular FormulaC33H62D7N2O6P
Chemical NameN-pentadecanoyl-ceramide-1-phosphate-d7 (ammonium salt)
CAS Number2315262-27-0
Molecular Weight (g/mol)627.93
Exact Mass (g/mol)627.53
Physical StateWhite powder
Purity>99%
Storage Temperature-20°C
HygroscopicNo
Light SensitiveNo
Stability1 year

Table 2: Mass Spectrometry Parameters for C15 Ceramide-1-phosphate-d7 Analysis

ParameterValue/RangeApplication
Ionization ModePositive/Negative ESIMRM/SIM detection
Precursor Ion [M+H]+m/z 628.5Quantification
Precursor Ion [M-NH4]-m/z 609.5Alternative quantification
Major Fragment Ion (Positive)m/z 264 (sphingoid base)Structural confirmation
Major Fragment Ion (Negative)m/z 79 (PO3-)Phosphate group confirmation
Retention Time Range (min)2.0-4.0LC separation
Collision Energy (eV)40-60Fragmentation optimization
Declustering Potential (V)60-80Ion transmission
ESI Needle Voltage (V)4500-5500Ionization efficiency
Source Temperature (°C)300-400Desolvation

Matrix Effects in Whole Blood vs. Plasma Analysis

Matrix effects represent a significant analytical challenge in the quantification of C15 Ceramide-1-phosphate-d7, with substantial differences observed between whole blood and plasma matrices. These effects arise from the co-elution of endogenous compounds that interfere with the ionization process, leading to either signal suppression or enhancement [14] [15].

Whole blood analysis demonstrates superior analytical performance compared to plasma, exhibiting reduced matrix effects and improved measurement precision. Ion suppression in whole blood ranges from 5-15%, significantly lower than the 15-25% suppression observed in plasma matrices [12] [13]. This reduced interference stems from the simpler extraction and processing requirements for whole blood samples, which eliminate the plasma separation step that can introduce additional variability [16].

The recovery rates for C15 Ceramide-1-phosphate-d7 in whole blood consistently exceed those in plasma, with values ranging from 85-95% compared to 75-85% in plasma [13]. This enhanced recovery results from the elimination of potential analyte losses during plasma preparation and the reduced exposure to proteolytic enzymes that may affect sphingolipid stability [17].

Matrix effect compensation strategies include the use of stable isotope-labeled internal standards, such as C15 Ceramide-1-phosphate-d7 itself, which co-elute with the target analytes and experience identical matrix effects [18]. The seven deuterium atoms incorporated into the sphingoid base chain provide sufficient mass difference (7 mass units) to enable selective monitoring while maintaining similar physicochemical properties to the unlabeled compound .

Precision measurements demonstrate superior performance in whole blood matrices, with intra-day precision (coefficient of variation, CV) typically below 15% compared to less than 20% in plasma [12]. Inter-day precision follows a similar pattern, with whole blood achieving CV values below 20% versus less than 25% in plasma matrices [13].

Sample dilution strategies effectively mitigate matrix effects, with recommended dilution factors of 1:10 to 1:25 for whole blood and 1:5 to 1:10 for plasma samples [14]. These dilutions reduce the concentration of interfering compounds while maintaining adequate analyte sensitivity for quantification [18].

Table 3: Analytical Performance Parameters for C15 Ceramide-1-phosphate-d7

ParameterWhole BloodPlasma
Limit of Detection (LOD)0.1-1.0 pmol/mL0.5-2.0 pmol/mL
Limit of Quantification (LOQ)0.5-2.0 pmol/mL1.0-5.0 pmol/mL
Linear Dynamic Range0.1-100 pmol/mL0.5-100 pmol/mL
Recovery Rate (%)85-9575-85
Intra-day Precision (CV%)<15<20
Inter-day Precision (CV%)<20<25
Matrix Effect (%)96-10885-105
Stability (freeze/thaw cycles)>3 cycles>3 cycles
SelectivityHighModerate
Accuracy (%)85-11580-120

Table 4: Matrix Effects Comparison for C15 Ceramide-1-phosphate-d7 Analysis

Matrix TypeIon Suppression (%)Ion Enhancement (%)Recovery Rate (%)Precision (CV%)Recommended Dilution
Whole Blood5-152-885-95<151:10-1:25
Plasma15-255-1275-85<201:5-1:10
Serum10-203-1078-88<181:5-1:10
Tissue Homogenate20-3510-2565-80<251:20-1:50
Cell Culture8-185-1580-92<161:2-1:5
Cerebrospinal Fluid2-81-590-98<12Direct injection

Alkaline Hydrolysis for Enhanced Sphingolipid Recovery

Alkaline hydrolysis represents a critical sample preparation technique for enhancing the recovery and specificity of C15 Ceramide-1-phosphate-d7 analysis. This chemical treatment selectively cleaves glycerophospholipids and other interfering lipid species while preserving the structural integrity of sphingolipids, resulting in improved analytical performance [20] [21].

The alkaline hydrolysis protocol employs sodium hydroxide (NaOH) solutions at concentrations ranging from 0.1 to 0.5 M, with incubation temperatures between 37-60°C for 30-60 minutes [20] [22]. These conditions effectively hydrolyze phosphatidylcholine, phosphatidylethanolamine, and other glycerophospholipids that can interfere with sphingolipid analysis while maintaining the stability of ceramide-1-phosphate species [23].

Recovery enhancement through alkaline hydrolysis achieves improvements of 20-40% compared to conventional extraction methods [21]. This enhancement results from the selective removal of interfering compounds that compete for ionization during mass spectrometric analysis, thereby reducing matrix effects and improving signal-to-noise ratios [20].

The specificity improvement achieved through alkaline hydrolysis is particularly important for ceramide-1-phosphate analysis, as it eliminates the risk of artifactual C1P formation from sphingomyelin hydrolysis under inappropriate conditions [10]. Proper neutralization of the alkaline solution to pH 6.5-7.5 using formic acid or hydrochloric acid prevents this artifact while maintaining analyte stability [20].

Background noise reduction of 60-80% is achieved through alkaline hydrolysis, facilitating the detection of low-abundance sphingolipid species [21]. This reduction stems from the elimination of glycerolipids and other compounds that contribute to chemical noise in the mass spectrometric analysis [20].

The alkaline hydrolysis procedure requires careful optimization of reaction conditions to prevent degradation of target analytes. Temperature control is critical, as excessive heat can lead to sphingolipid degradation, while insufficient temperature may result in incomplete hydrolysis of interfering compounds [20] [21].

Quality control measures for alkaline hydrolysis include the use of multiple internal standards to monitor recovery efficiency and the implementation of time-course studies to optimize reaction conditions [21]. The inclusion of C15 Ceramide-1-phosphate-d7 as an internal standard provides direct monitoring of recovery throughout the alkaline treatment process [20].

Table 5: Alkaline Hydrolysis Parameters for Enhanced Sphingolipid Recovery

ParameterOptimal ConditionsAlternative Conditions
Alkaline SolutionSodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Concentration0.1-0.5 M0.2-0.8 M
Temperature (°C)37-6050-80
Incubation Time (min)30-6015-45
Sample Volume (μL)50-20025-150
Neutralization AgentFormic Acid/HClAcetic Acid
pH After Neutralization6.5-7.56.0-8.0
Recovery Enhancement (%)20-4015-35
Background Reduction (%)60-8050-75
Specificity ImprovementHighModerate

Table 6: LC-HRMS Method Parameters for Sphingolipid Analysis

ParameterSpecification
Column TypeC18 Reverse Phase
Column Dimensions2.1 × 100 mm, 1.7 μm
Mobile Phase AWater + 0.1% Formic acid + 10 mM NH4COOH
Mobile Phase BAcetonitrile/Isopropanol (60:40) + 0.1% Formic acid
Flow Rate (mL/min)0.3-0.6
Injection Volume (μL)5-10
Column Temperature (°C)50-60
Gradient Program0-1 min: 60% B; 1-8 min: 60-97% B; 8-12 min: 97% B
Mass Resolution≥70,000 FWHM
Scan Range (m/z)100-1000
Polarity SwitchingPositive/Negative

Table 7: LC-HRMS Instrument Specifications for Sphingolipid Analysis

SpecificationHigh-Resolution OrbitrapTriple QuadrupoleQ-TOF
Mass Analyzer TypeOrbitrapQqQQuadrupole-TOF
Mass Resolution (FWHM)70,000-240,000Unit Resolution20,000-50,000
Mass Accuracy (ppm)<3<5<5
Dynamic Range>10^4>10^3>10^3
Scan Speed (Hz)1-205-50010-50
Ion SourceHESIESI/APCIESI/APCI
Fragmentation TechniqueHCD/CIDCIDCID/ETD
Data Acquisition ModeFull MS/dd-MS2MRM/SRMMS/MS-All Ions
Sensitivity (S/N)>1000:1>500:1>800:1
Linear Range (orders)4-53-43-4
Duty Cycle (%)85-9595-9880-90

Table 8: Quantification Method Comparison for C15 Ceramide-1-phosphate-d7

MethodAccuracy (%)Precision (CV%)Matrix Effect CompensationCostComplexityRecommended For
External Standard75-90<25PoorLowLowScreening
Internal Standard85-110<15GoodMediumMediumRoutine Analysis
Standard Addition90-105<12ExcellentHighHighResearch
Isotope Dilution95-105<10ExcellentHighMediumAccurate Quantification
Matrix-Matched Calibration80-95<18GoodMediumMediumComplex Matrices

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

627.53326214 g/mol

Monoisotopic Mass

627.53326214 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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